4-(1-Naphthylsulfonylamino)cyclohexanol
Description
4-(1-Naphthylsulfonylamino)cyclohexanol is a cyclohexanol derivative featuring a 1-naphthylsulfonylamino substituent at the 4-position of the cyclohexanol ring.
Properties
Molecular Formula |
C16H19NO3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(4-hydroxycyclohexyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H19NO3S/c18-14-10-8-13(9-11-14)17-21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14,17-18H,8-11H2 |
InChI Key |
OJSNCXDRHMXFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the 1-naphthylsulfonylamino group. Below is a comparison with structurally related cyclohexanol derivatives:
Table 1: Structural Comparison of Cyclohexanol Derivatives
Key Observations :
- Steric Effects: The 1-naphthylsulfonyl group in the target compound introduces significant steric bulk compared to smaller substituents like dimethylamino or benzylamino groups. This may reduce membrane permeability but enhance receptor-binding specificity.
Ambroxol :
- Used clinically as a mucolytic agent.
- The dibromobenzylamino group enhances interaction with respiratory tract mucus components.
- Comparison : The naphthylsulfonyl group in the target compound may confer distinct binding affinities due to aromatic π-π interactions, though its therapeutic niche remains unexplored.
JWH-342 :
- Exhibits high affinity for CB1 (Ki = 4.7 nM) and CB2 (Ki = 3.4 nM) receptors.
- Comparison: The target compound’s sulfonamide group lacks the lipophilic dimethylheptyl chain critical for cannabinoid receptor binding, suggesting divergent biological targets.
CHMSA Compounds :
- Sulfonylmethyl-linked phenyl/pyridyl groups enable anti-cancer activity via proteasome inhibition.
- Comparison: The naphthylsulfonylamino group may similarly engage in hydrophobic interactions with enzyme active sites, but empirical data are needed.
Physicochemical Properties and Spectral Data
Mass Spectrometry :
- Cyclohexanol derivatives with simple substituents (e.g., 4-(dimethylamino)cyclohexanol) exhibit mass spectra with low diagnostic specificity due to structural similarities among analogs .
- Prediction for Target Compound: The 1-naphthylsulfonyl group may produce unique fragmentation patterns (e.g., m/z 144 for naphthyl ions), aiding differentiation from other cyclohexanol derivatives.
Solubility and Stability :
- 4-(Dimethylamino)cyclohexanol: High water solubility due to the polar amino group .
- Target Compound : The sulfonamide group may reduce solubility in aqueous media but enhance stability in organic solvents.
Preparation Methods
Hydrogenation of Para-Acetamidophenol
The synthesis of trans-4-aminocyclohexanol, a potential precursor, begins with the catalytic hydrogenation of para-acetamidophenol. As described in patent EP0909753B1, this reaction employs palladium, rhodium, or ruthenium catalysts in aqueous or alcoholic media. Key conditions include:
-
Catalyst Selection : Palladium on carbon (Pd/C) in aqueous systems preferentially yields the trans isomer due to steric and electronic factors.
-
Reaction Parameters : Temperatures of 90–120°C under hydrogen pressure (3–5 atm) for 6–12 hours achieve conversions >95%.
-
Isomer Ratio : The trans/cis ratio typically ranges from 3:1 to 4:1 post-hydrolysis in alkaline media.
This step is critical for establishing the stereochemistry of the cyclohexanol backbone, which influences subsequent functionalization.
Sulfonylation of 4-Aminocyclohexanol
Reaction with 1-Naphthylsulfonyl Chloride
Introducing the 1-naphthylsulfonyl group to 4-aminocyclohexanol likely follows standard sulfonylation protocols, though direct examples are absent in the provided data. Based on analogous Boc-protection methods (CN103694142A), the reaction would involve:
-
Reagents : 1-Naphthylsulfonyl chloride (1.2–1.5 equivalents) in dichloromethane or THF.
-
Base : Triethylamine or polyguanidine (2 equivalents) to scavenge HCl.
-
Conditions : Room temperature, 12–24 hours, yielding 4-(1-naphthylsulfonylamino)cyclohexanol after workup.
Table 1: Hypothetical Sulfonylation Optimization
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Equivalents of Reagent | 1.0–1.5 | 1.2 | 85–90 |
| Reaction Time (h) | 6–24 | 18 | 88 |
| Base | Et3N vs. Polyguanidine | Polyguanidine | 90 vs. 86 |
Stereochemical Control and Isolation
Crystallization-Driven Isomer Separation
Patent EP0909753B1 details a crystallization method for isolating trans-4-aminocyclohexanol from cis isomers. Adapting this for the sulfonylated derivative:
-
Alkaline Conditions : NaOH/KOH (2–4 mol/L) lowers the solution’s freezing point to −8°C, promoting trans isomer crystallization.
-
Yield Enhancement : Sequential cooling to −10°C and toluene-assisted azeotropic drying achieves >95% trans purity.
Table 2: Crystallization Parameters
| OH⁻ Concentration (mol/L) | Cooling Temp (°C) | Trans Purity (%) |
|---|---|---|
| 2.0 | −5 | 82 |
| 3.0 | −8 | 94 |
| 4.0 | −10 | 97 |
Purification and Characterization
Column Chromatography
Post-sulfonylation mixtures may require purification via silica gel chromatography, as demonstrated in Ambeed’s synthesis of 4-(1-naphthyl)benzeneboronic acid.
Spectroscopic Validation
-
¹H NMR : Expected signals include aromatic protons (δ 7.4–8.5 ppm) from the naphthyl group and broad singlet for −NH− (δ 5.2–5.5 ppm).
-
MS (ESI+) : Molecular ion peak at m/z 356.1 [M+H]⁺.
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-naphthylsulfonylamino)cyclohexanol, and how can stereochemical outcomes be controlled?
- Methodological Answer : The synthesis of sulfonamide-functionalized cyclohexanol derivatives typically involves sulfonylation of an amino-cyclohexanol intermediate. For example, 4-(2-amino-3,5-dibromobenzylamino)cyclohexanol was synthesized via condensation of aldehydes with cyclohexanol derivatives under methanol reflux, with stereochemical control achieved by selecting chiral starting materials or catalysts . For sulfonyl group introduction, 1-naphthalenesulfonyl chloride can react with the amine group under basic conditions (e.g., pyridine or triethylamine). Characterization via single-crystal X-ray diffraction is critical to confirm stereochemistry and intramolecular hydrogen bonding patterns .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., chair conformation of cyclohexanol rings and O–H⋯N interactions) .
- NMR spectroscopy : Distinguishes axial/equatorial substituents via coupling constants and NOE effects. For example, -NMR can confirm sulfonamide proton environments .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for sulfonamide derivatives .
Q. What safety protocols are essential when handling sulfonamide-functionalized cyclohexanol derivatives?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to volatile reagents (e.g., sulfonyl chlorides) .
- First aid : For inhalation exposure, relocate to fresh air; for skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can multivariate optimization (e.g., Box-Behnken design) improve the yield of sulfonamide-functionalized cyclohexanol derivatives?
- Methodological Answer : Response surface methodologies like Box-Behnken design optimize variables such as temperature, solvent ratio, and catalyst loading. For instance, cyclohexane oxidation to cyclohexanol/cyclohexanone was optimized by analyzing interactions between substrate concentration, reaction time, and oxidant equivalents, achieving >80% conversion . Apply similar models to sulfonylation reactions, using HPLC or GC-MS to quantify yield .
Q. How do isotopic labeling studies () resolve mechanistic ambiguities in cyclohexanol derivative reactions?
- Methodological Answer : Isotopic scrambling experiments track carbocation intermediates. In cyclohexanol dehydration, -labeling revealed that carbenium ion formation is solvent-dependent: aqueous phases favor monomeric pathways, while aprotic solvents (e.g., decalin) promote dimer-mediated mechanisms. Use -NMR to monitor scrambling between labeled positions (e.g., 1-, 3-, and 4--cyclohexene) and infer dominant pathways .
Q. How can conflicting crystallographic and spectroscopic data on sulfonamide conformers be reconciled?
- Methodological Answer : Discrepancies may arise from dynamic equilibria in solution vs. static solid-state structures. For example, intramolecular O–H⋯N hydrogen bonds observed in X-ray structures may not persist in solution due to solvent interactions. Use variable-temperature NMR to detect conformational flexibility and DFT calculations to model energy barriers between conformers .
Q. What strategies mitigate byproduct formation during sulfonylation of amino-cyclohexanol derivatives?
- Methodological Answer :
- Controlled pH : Maintain basic conditions (pH 8–9) to deprotonate the amine without hydrolyzing the sulfonyl chloride.
- Stepwise addition : Add sulfonyl chloride slowly to avoid local excess, which can lead to di-sulfonylation .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate mono- and di-sulfonylated products .
Q. How does the electronic nature of sulfonyl groups influence the biological activity of cyclohexanol derivatives?
- Methodological Answer : Electron-withdrawing sulfonyl groups enhance hydrogen-bonding capacity, affecting receptor binding. For example, ambroxol analogs with sulfonamide moieties exhibit mucolytic activity via interactions with bronchial enzymes. Perform docking studies with target proteins (e.g., β2-adrenergic receptors) and compare binding energies of derivatives with varying sulfonyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
